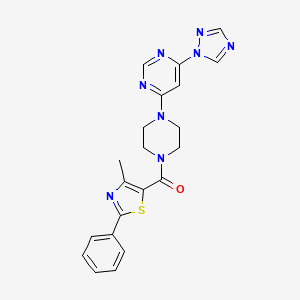

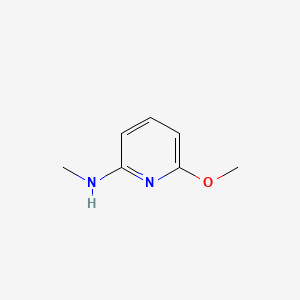

![molecular formula C14H20N4O3S B2898551 5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione CAS No. 872596-31-1](/img/structure/B2898551.png)

5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyrimido[4,5-d]pyrimidines are a type of bicyclic [6 + 6] systems . They are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .

Synthesis Analysis

The synthesis of pyrimido[4,5-d]pyrimidines involves various methods . One of the methods includes acylation of 5-acetyl-4-aminopyrimidines followed by cyclization by the action of NH4OAc .Molecular Structure Analysis

The molecular structure of pyrimido[4,5-d]pyrimidines consists of two fused pyrimidine rings . The structure can have various substituents linked to the ring carbon and nitrogen atoms .Chemical Reactions Analysis

The chemical reactions of pyrimido[4,5-d]pyrimidines involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms .Physical And Chemical Properties Analysis

The physical and chemical properties of pyrimido[4,5-d]pyrimidines can vary depending on the substituents linked to the ring carbon and nitrogen atoms .Wissenschaftliche Forschungsanwendungen

Synthesis Methods

Pyrimido[4,5-d]pyrimidines can be synthesized through various methods, including the acylation of precursor compounds followed by cyclization . This process allows for the introduction of different substituents, providing a pathway to a diverse array of derivatives for further application in research.

Reactivity of Substituents

The reactivity of substituents attached to the ring carbon and nitrogen atoms of pyrimido[4,5-d]pyrimidines is significant for their application in chemical synthesis . Understanding these reactivities can lead to the development of new compounds with potential use in medicinal chemistry and materials science.

Biological Applications

Pyrimido[4,5-d]pyrimidines exhibit a range of biological activities, making them valuable in the development of new pharmaceuticals . Their structural similarity to purines and pteridines, which are components of nucleic and folic acids, underlines their importance in biological systems.

Antimicrobial Properties

These compounds have been studied for their antimicrobial properties, showing potential as antibacterial and antifungal agents . This application is crucial in the search for new treatments against resistant strains of bacteria and fungi.

Antiproliferative Activity

Some derivatives of pyrimido[4,5-d]pyrimidines have demonstrated antiproliferative effects, which could be harnessed in cancer research to develop new chemotherapeutic agents .

Enzyme Inhibition

Pyrimido[4,5-d]pyrimidines are known to act as inhibitors for various enzymes, such as phosphodiesterase and dihydrofolate reductase . This property is particularly relevant in the design of drugs for diseases where enzyme regulation plays a critical role.

Anti-inflammatory and Antioxidant Effects

Research has indicated that these compounds may possess anti-inflammatory and antioxidant capabilities . These effects are beneficial in the treatment of chronic diseases and in the prevention of oxidative stress-related damage.

Hepatoprotective and Diuretic Effects

The hepatoprotective and diuretic activities of pyrimido[4,5-d]pyrimidines make them candidates for the development of therapies for liver disorders and conditions requiring the promotion of diuresis .

Zukünftige Richtungen

The future directions for pyrimido[4,5-d]pyrimidines research could involve further exploration of their synthesis methods, reactivities, and biological applications . This could help researchers in the fields of synthetic organic and medicinal chemistry to undertake and improve new approaches for the construction of new standard biological components .

Wirkmechanismus

Target of Action

Pyrimido[4,5-d]pyrimidines, which are structurally similar to this compound, have been known to exhibit varied biological activity, including antiproliferative, antioxidant, anti-inflammatory, hepatoprotective, diuretic, antimicrobial, and antihypertensive effects . They are also inhibitors of phosphodiesterase, dihydrofolate reductase, RAF kinase, and P38 protein kinase .

Mode of Action

It is known that pyrimido[4,5-d]pyrimidines interact with their targets to exert their effects . The specific interactions and resulting changes would depend on the particular target and the context of the biological system.

Biochemical Pathways

Given the wide range of biological activities associated with pyrimido[4,5-d]pyrimidines , it can be inferred that multiple biochemical pathways could be affected. The downstream effects would depend on the specific pathway and the context of the biological system.

Result of Action

Given the wide range of biological activities associated with pyrimido[4,5-d]pyrimidines , it can be inferred that the compound could have diverse molecular and cellular effects.

Eigenschaften

IUPAC Name |

5-(2-hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20N4O3S/c1-8(2)7-9-15-11-10(12(16-9)22-6-5-19)13(20)18(4)14(21)17(11)3/h8,19H,5-7H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKIBVVMSIYFWOI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC1=NC2=C(C(=N1)SCCO)C(=O)N(C(=O)N2C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20N4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.40 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(2-Hydroxyethylsulfanyl)-1,3-dimethyl-7-(2-methylpropyl)pyrimido[4,5-d]pyrimidine-2,4-dione | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

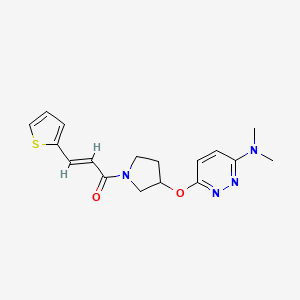

![3-(3-Aminopropyl)-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B2898470.png)

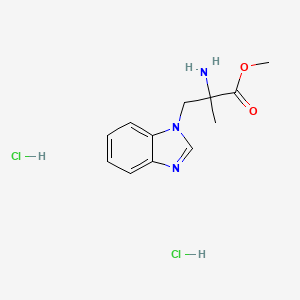

![Ethyl 3-amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylate](/img/structure/B2898475.png)

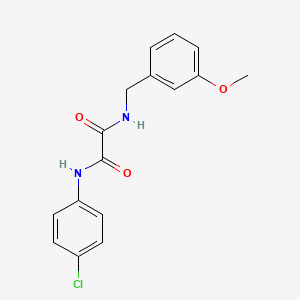

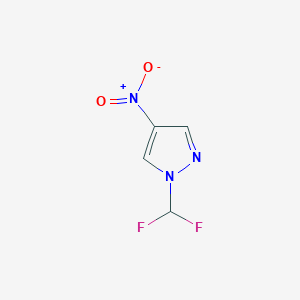

![4-propionyl-N-[3-(trifluoromethyl)benzyl]-1H-pyrrole-2-carboxamide](/img/structure/B2898479.png)

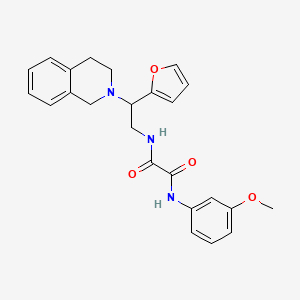

![4-{1-[2-(3,4-dimethylphenoxy)ethyl]-1H-benzimidazol-2-yl}-1-(4-methylphenyl)pyrrolidin-2-one](/img/structure/B2898486.png)

![(E)-3-[1-(benzenesulfonyl)indol-5-yl]-N-hydroxyprop-2-enamide](/img/structure/B2898487.png)

![N-(4-(furan-3-yl)benzyl)benzo[d]thiazole-6-carboxamide](/img/structure/B2898490.png)

![(2Z)-8-(3,4-dimethoxybenzyl)-2-(pyridin-4-ylmethylidene)-8,9-dihydro-7H-furo[2,3-f][1,3]benzoxazin-3(2H)-one](/img/structure/B2898491.png)